1-(2-Nitrophenyl)-1,2-ethanediol

Catalog No.
S2883336
CAS No.
51673-59-7
M.F
C8H9NO4
M. Wt
183.163
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Nitrophenyl)-1,2-ethanediol

CAS Number

51673-59-7

Product Name

1-(2-Nitrophenyl)-1,2-ethanediol

IUPAC Name

1-(2-nitrophenyl)ethane-1,2-diol

Molecular Formula

C8H9NO4

Molecular Weight

183.163

InChI

InChI=1S/C8H9NO4/c10-5-8(11)6-3-1-2-4-7(6)9(12)13/h1-4,8,10-11H,5H2

InChI Key

AYVFQXVSRJXIDT-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(CO)O)[N+](=O)[O-]

Solubility

not available

1-(2-Nitrophenyl)-1,2-ethanediol is an organic compound with the molecular formula C₈H₉N₁O₄ and a molecular weight of 183.16 g/mol. It is characterized by the presence of a nitrophenyl group attached to a 1,2-ethanediol backbone. This compound is known for its distinctive physical properties, including a boiling point of approximately 398.7 °C and a polar surface area of 64.28 Ų. The chemical structure can be represented by the SMILES notation [O-][N+](=O)c1ccccc1C(O)CO and the InChIKey AYVFQXVSRJXIDT-UHFFFAOYAY .

Synthesis:

1-(2-Nitrophenyl)-1,2-ethanediol, also known as 2-nitrostyrene glycol, can be synthesized through various methods. One common approach involves the condensation of 2-nitrobenzaldehyde with ethylene glycol in the presence of an acidic catalyst, such as sulfuric acid. [Source: Sigma-Aldrich, Product Information Sheet, 1-(2-Nitrophenyl)-1,2-ethanediol, ]

Precursor for Organic Materials:

This compound finds application as a precursor for the synthesis of various organic materials. It can be used to prepare nitro-substituted stilbenes, which are a class of organic compounds with interesting properties such as fluorescence and photoconductivity. [Source: Stenutz, 1-(2-Nitrophenyl)-1,2-ethanediol, ]

Potential Biological Activity:

Some studies suggest that 1-(2-Nitrophenyl)-1,2-ethanediol may possess potential biological activity. However, further research is needed to fully understand its specific effects and mechanisms of action. [Source: Scientific Laboratory Supplies, 1-(2-Nitrophenyl)-1,2-ethanediol, 98%, ]

, primarily due to its hydroxyl groups and the nitro group. Key reactions include:

  • Oxidation: This compound can be oxidized to form 2-nitrophenylacetaldehyde or other derivatives depending on the reaction conditions .
  • Formation of Dioxolanes: It can react with benzophenone in the presence of p-toluenesulfonic acid to produce 4-(2-nitrophenyl)-2,2-diphenyl-[1,3]dioxolane with a high yield .
  • Nucleophilic Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .

Research indicates that 1-(2-nitrophenyl)-1,2-ethanediol exhibits biological activity, particularly as an inhibitor of glutamate-induced calcium influx in cells. This suggests potential applications in neuropharmacology, where modulation of calcium signaling could be beneficial for treating conditions related to excitotoxicity . Furthermore, the compound has been noted for its irritant effects on skin and eyes, indicating caution is necessary when handling it .

The synthesis of 1-(2-nitrophenyl)-1,2-ethanediol can be achieved through several methods:

  • From (2-Nitrophenyl)oxirane: The compound can be synthesized by reacting (2-nitrophenyl)oxirane with aqueous potassium carbonate in dioxane as a solvent .
  • Alternative Synthetic Routes: Other methods may involve various reagents and conditions tailored to modify the nitrophenyl group or hydroxyl functionalities .

The primary application of 1-(2-nitrophenyl)-1,2-ethanediol lies in organic synthesis, particularly in producing more complex organic molecules such as dioxolanes. Its ability to modulate biological pathways also opens avenues for research in pharmacology and toxicology . Additionally, it may serve as an intermediate in various chemical syntheses due to its reactive functional groups.

Interaction studies involving 1-(2-nitrophenyl)-1,2-ethanediol have focused on its effect on cellular calcium levels. Specifically, it has been shown to inhibit the increase in cytosolic calcium concentration induced by glutamate, highlighting its potential role as a neuroprotective agent . Further studies are needed to explore its interactions with other cellular pathways and potential therapeutic applications.

Several compounds share structural or functional similarities with 1-(2-nitrophenyl)-1,2-ethanediol. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-NaphthalenemethanolC₁₁H₁₂OSimilar alcohol functionality; used in organic synthesis.
4-NitrophenolC₆H₄N₂O₃Shares nitro group; used as an antiseptic and dye precursor.
2-Nitrobenzyl alcoholC₇H₈N₂O₂Similar structure; used in organic synthesis and as a reagent.

Uniqueness

What sets 1-(2-nitrophenyl)-1,2-ethanediol apart from these compounds is its specific combination of both hydroxyl and nitro functionalities on a two-carbon chain, which influences its reactivity and biological activity uniquely compared to others listed.

1-(2-Nitrophenyl)-1,2-ethanediol represents a significant organic compound characterized by the presence of a nitrophenyl group attached to a diol structure [1]. This compound features two hydroxyl groups on a two-carbon chain, which contributes to its reactivity and potential for hydrogen bonding [13]. The molecular formula is C₈H₉NO₄ with a molecular weight of 183.16 grams per mole [1] [2] [3].

Crystallographic Analysis

The crystallographic characteristics of 1-(2-Nitrophenyl)-1,2-ethanediol have been investigated through various analytical approaches, though specific single-crystal diffraction data for this exact compound remains limited in the literature [6]. Related nitrophenyl compounds provide valuable insights into the expected crystallographic behavior of this molecular system [19] [20].

Unit Cell Parameters and Crystal System

Based on comparative analysis with structurally similar nitrophenyl compounds, 1-(2-Nitrophenyl)-1,2-ethanediol is expected to crystallize in a monoclinic crystal system [19] [29]. The unit cell parameters for related nitrophenyl structures typically exhibit dimensions with a-axis values ranging from 6.78 to 13.40 Angstroms, b-axis values from 13.12 to 23.09 Angstroms, and c-axis values from 8.21 to 29.24 Angstroms [29] [30].

Molecular Geometry and Bond Parameters

The molecular geometry of 1-(2-Nitrophenyl)-1,2-ethanediol exhibits specific structural features characteristic of nitrophenyl-substituted ethanediol derivatives [1] [5]. The compound displays a tetrahedral arrangement around the carbon atoms bearing the hydroxyl groups, consistent with sp³ hybridization [36]. The benzene ring maintains planarity with the nitro group showing slight deviation from coplanarity [19] [33].

Table 1: Predicted Bond Lengths and Angles for 1-(2-Nitrophenyl)-1,2-ethanediol

Bond TypeBond Length (Å)Bond Angle (°)
C-C (aromatic)1.38-1.40-
C-C (aliphatic)1.51-1.53-
C-O (hydroxyl)1.42-1.44-
C-N (nitro)1.47-1.49-
N-O (nitro)1.22-1.24-
C-C-O-109-112
C-C-C-110-115
O-N-O-123-125

Intermolecular Interactions and Packing

The crystal packing of 1-(2-Nitrophenyl)-1,2-ethanediol is influenced by hydrogen bonding interactions between the hydroxyl groups and potential nitro-hydroxyl interactions [31] [34]. The presence of two hydroxyl groups enables the formation of extensive hydrogen bonding networks, which significantly affects the crystal stability and packing arrangement [31]. These intermolecular hydrogen bonds typically range from 2.6 to 3.2 Angstroms in length [34].

Conformational Dynamics

The conformational behavior of 1-(2-Nitrophenyl)-1,2-ethanediol is governed by the rotational freedom around the carbon-carbon bonds and the influence of intramolecular hydrogen bonding [9] [31]. The compound exhibits multiple conformational states due to the flexibility of the ethylene glycol backbone and the rotational possibilities around the aromatic-aliphatic bond junction [38].

Rotational Isomerism and Energy Barriers

Theoretical calculations indicate that 1-(2-Nitrophenyl)-1,2-ethanediol can adopt several stable conformations through rotation around the C-C bond connecting the aromatic ring to the diol moiety [9] [38]. The energy barriers for rotation around this bond are estimated to be in the range of 4-8 kilojoules per mole, based on analogous molecular systems [9].

The diol portion of the molecule exhibits conformational preferences similar to those observed in 1,2-ethanediol derivatives [9] [34]. The most stable conformations are typically the synclinal arrangements, which are stabilized by intramolecular hydrogen bonding between the hydroxyl groups [9] [31].

Intramolecular Hydrogen Bonding Effects

The conformational dynamics of 1-(2-Nitrophenyl)-1,2-ethanediol are significantly influenced by intramolecular hydrogen bonding interactions [31] [34]. The hydroxyl groups can form hydrogen bonds with each other and potentially with the nitro group oxygens, depending on the molecular conformation [31]. These interactions stabilize specific conformational states and influence the overall molecular geometry [34].

Table 2: Conformational Analysis Data for 1-(2-Nitrophenyl)-1,2-ethanediol

Conformational ParameterRange/ValueStability (kJ/mol)
C-C-C-O dihedral angle60-180°0-15
O-C-C-O dihedral angle±60° (gauche)0-8
Phenyl-C-C-O dihedral angle0-360°0-12
Intramolecular H-bond distance2.4-2.8 Å-5 to -12

Temperature-Dependent Conformational Behavior

Nuclear magnetic resonance spectroscopy studies on related compounds indicate that conformational exchange processes occur on the nuclear magnetic resonance timescale at room temperature [32] [35]. The coalescence temperatures for conformational exchange in similar nitrophenyl ethanediol systems range from 250 to 320 Kelvin [32].

Electronic Structure and Charge Distribution

The electronic structure of 1-(2-Nitrophenyl)-1,2-ethanediol is characterized by significant charge redistribution due to the electron-withdrawing nature of the nitro group [13] [17]. Density functional theory calculations provide detailed insights into the frontier molecular orbitals and charge distribution patterns [25] [26].

Frontier Molecular Orbital Analysis

Theoretical calculations using density functional theory methods predict that the highest occupied molecular orbital energy ranges from -7.1 to -7.3 electron volts, while the lowest unoccupied molecular orbital energy ranges from -1.7 to -1.9 electron volts [25] [26]. The resulting highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap falls between 5.2 and 5.6 electron volts [25].

The highest occupied molecular orbital is primarily localized on the aromatic ring system with significant contribution from the hydroxyl oxygen lone pairs [17] [25]. The lowest unoccupied molecular orbital shows substantial contribution from the nitro group, particularly the nitrogen-oxygen antibonding orbitals [17] [26].

Charge Distribution and Electrostatic Properties

Mulliken population analysis reveals distinct charge distribution patterns within the molecule [17] [26]. The nitrogen atom in the nitro group carries a positive charge ranging from +0.35 to +0.45 elementary charges, while the nitro oxygen atoms exhibit negative charges between -0.25 and -0.35 elementary charges [17]. The hydroxyl oxygen atoms display more negative charges, typically ranging from -0.45 to -0.55 elementary charges [26].

Table 3: Electronic Properties of 1-(2-Nitrophenyl)-1,2-ethanediol

Electronic PropertyValueUnits
Highest Occupied Molecular Orbital Energy-7.1 to -7.3eV
Lowest Unoccupied Molecular Orbital Energy-1.7 to -1.9eV
Energy Gap5.2 to 5.6eV
Ionization Potential7.1 to 7.3eV
Electron Affinity1.7 to 1.9eV
Dipole Moment4.5 to 5.5Debye
Polarizability16.5 to 18.0Ų
Global Electrophilicity3.6 to 4.0eV

Ultraviolet-Visible Absorption Properties

Time-dependent density functional theory calculations predict the primary electronic transition occurs at wavelengths between 254 and 260 nanometers, corresponding to a π→π* transition from the highest occupied molecular orbital to the lowest unoccupied molecular orbital [26] [27]. The oscillator strength for this transition ranges from 0.15 to 0.20, indicating moderate absorption intensity [26].

XLogP3

0.2

Dates

Modify: 2023-08-17

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